Enhanced Lipophilicity of the 3-Bromo Substituent vs. 3-Chloro and Non-Halogenated Analogs
The target compound's meta-bromo substituent confers significantly higher lipophilicity compared to its 3-chloro analog (2-amino-3-chloro-N-isopropylbenzamide) and the non-halogenated parent (2-amino-N-isopropylbenzamide). The computed XLogP3-AA value for the target compound is 2.6 [1]. Based on established Hansch substituent constants, replacing bromine (π ≈ 0.86) with chlorine (π ≈ 0.71) or hydrogen (π = 0.00) substantially decreases lipophilicity, directly impacting membrane permeability and target binding [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA / Hansch π) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6; π(Br) ≈ 0.86 |
| Comparator Or Baseline | 3-Cl analog: π(Cl) ≈ 0.71; Non-halogenated parent: XLogP ≈ 1.8 (estimated), π(H) = 0.00 |
| Quantified Difference | Δπ ≈ 0.15–0.86 unit increase in lipophilicity |
| Conditions | Computed physicochemical properties; PubChem 2.1 and Hansch analysis |
Why This Matters
For procurement in drug discovery, higher intrinsic lipophilicity of the bromo analog can translate to improved passive membrane permeability and a distinct pharmacokinetic profile, making it the preferred scaffold when cellular penetration is a key screening criterion.
- [1] PubChem. (2021). Computed Properties for CID 82547469, '2-amino-3-bromo-N-isopropylbenzamide'. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-amino-3-bromo-N-isopropylbenzamide View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
